1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with fluoroethyl and fluorophenylmethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzylamine with 1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine
- 4-fluorophenyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide
Uniqueness
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual fluoro-substitution enhances its stability and reactivity, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H13F2N3 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H13F2N3/c13-5-6-17-9-12(8-16-17)15-7-10-1-3-11(14)4-2-10/h1-4,8-9,15H,5-7H2 |
InChI Key |
XXFOYLLOVGVVPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CN(N=C2)CCF)F |
Origin of Product |
United States |
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